molecular formula C9H11N3O B11731608 N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11731608
M. Wt: 177.20 g/mol
InChI Key: HPSIINNCCLIAEY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific combination of furan and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8/h2-6H,7H2,1H3,(H,10,11)

InChI Key

HPSIINNCCLIAEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CO2

Origin of Product

United States

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